molecular formula C24H22N2O4S2 B314619 ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314619
M. Wt: 466.6 g/mol
InChI Key: YSZPWIVASDXVDK-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as hydroxybenzylidene, methyl, and methylsulfanyl phenyl groups. The compound has garnered interest due to its potential biological activities, including anticancer and anti-inflammatory properties .

Properties

Molecular Formula

C24H22N2O4S2

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O4S2/c1-4-30-23(29)20-14(2)25-24-26(21(20)16-7-11-18(31-3)12-8-16)22(28)19(32-24)13-15-5-9-17(27)10-6-15/h5-13,21,27H,4H2,1-3H3/b19-13-

InChI Key

YSZPWIVASDXVDK-UYRXBGFRSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)O)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC=C(C=C4)O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)O)S2)C

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiazolo[3,2-a]pyrimidine derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product . Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

Ethyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound is known to inhibit key enzymes involved in cell proliferation and inflammation, such as DNA gyrase and cyclooxygenase . It also modulates signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:

The uniqueness of ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer distinct biological activities and chemical properties.

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